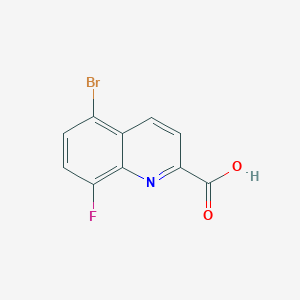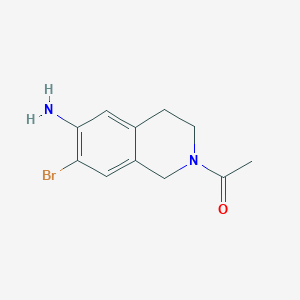
1-(6-Amino-7-bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Amino-7-bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound features an amino group, a bromine atom, and an ethanone group attached to the isoquinoline core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Amino-7-bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves multi-step organic reactions. One possible route could be:
Bromination: Introduction of a bromine atom to the isoquinoline ring.
Amination: Introduction of an amino group to the brominated isoquinoline.
Ketone Formation: Introduction of the ethanone group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including:
Batch reactors: for controlled reaction conditions.
Continuous flow reactors: for efficient large-scale production.
化学反応の分析
Types of Reactions
1-(6-Amino-7-bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: Conversion of the ethanone group to a carboxylic acid.
Reduction: Reduction of the ethanone group to an alcohol.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution reagents: Nucleophiles like amines, thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted isoquinolines.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving isoquinolines.
Medicine: Investigated for potential pharmacological properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(6-Amino-7-bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
1-(6-Amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone: Similar structure with a chlorine atom instead of bromine.
1-(6-Amino-7-fluoro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone: Similar structure with a fluorine atom instead of bromine.
Uniqueness
1-(6-Amino-7-bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro and fluoro analogs.
特性
分子式 |
C11H13BrN2O |
|---|---|
分子量 |
269.14 g/mol |
IUPAC名 |
1-(6-amino-7-bromo-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C11H13BrN2O/c1-7(15)14-3-2-8-5-11(13)10(12)4-9(8)6-14/h4-5H,2-3,6,13H2,1H3 |
InChIキー |
KVBPIXSUFKPYOL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCC2=CC(=C(C=C2C1)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-amino-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11850889.png)
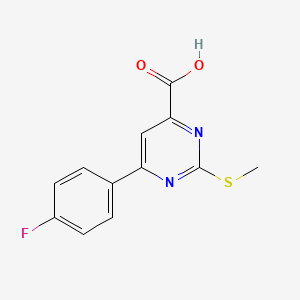
![Ethyl 6-methoxy-2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate](/img/structure/B11850912.png)
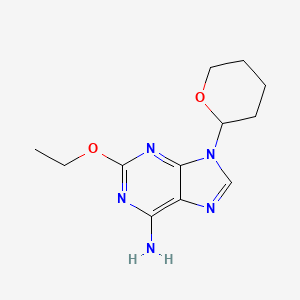
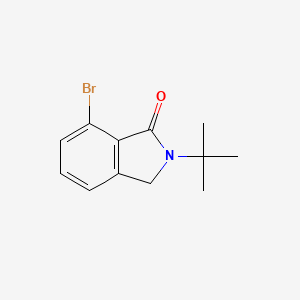

![Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B11850932.png)
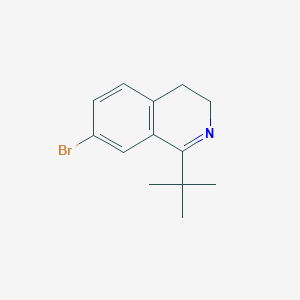
![1-{2-[(3-Methylnaphthalen-2-yl)methyl]phenyl}ethan-1-one](/img/structure/B11850950.png)
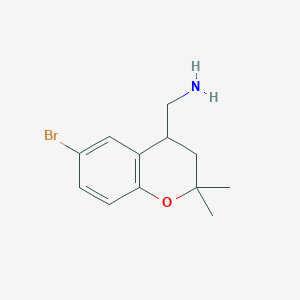
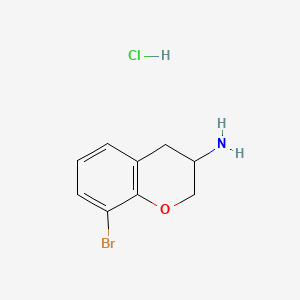
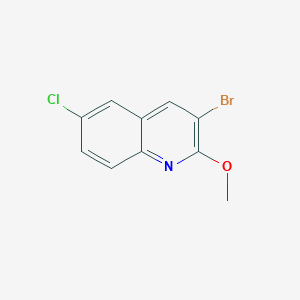
![4-[(2-Chlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11850971.png)
